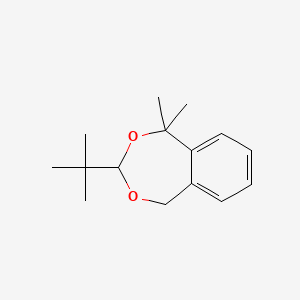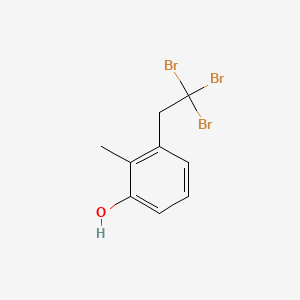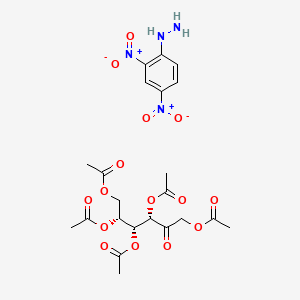![molecular formula C11H13N3 B14324148 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 105575-76-6](/img/structure/B14324148.png)
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring connected via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyridine derivative. One common method is the reaction of 3,5-dimethylpyrazole with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole or pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biological Studies: Pyrazole derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is explored for its role in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyrazole and pyridine rings. This coordination can influence the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological systems or catalytic sites in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A precursor to 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine, used in similar coordination chemistry applications.
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine: A related compound with similar coordination properties.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine:
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it a versatile ligand for forming stable metal complexes with enhanced catalytic activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
105575-76-6 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13N3/c1-9-7-10(2)14(13-9)8-11-5-3-4-6-12-11/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
RVVDTAGINJPVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)

![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)


![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)



